molecular formula C9H13NO2 B8036117 1-Azaspiro[4.5]decane-2,4-dione

1-Azaspiro[4.5]decane-2,4-dione

Cat. No.: B8036117
M. Wt: 167.20 g/mol
InChI Key: MXDFJCRFKOBXRO-UHFFFAOYSA-N
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Description

1-Azaspiro[4.5]decane-2,4-dione is a bicyclic compound featuring a spiro junction between a six-membered nitrogen-containing ring (azaspiro) and a five-membered diketone moiety. The spirocyclic framework is of interest due to its conformational rigidity, which often enhances binding specificity in drug candidates .

Properties

IUPAC Name

1-azaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c11-7-6-8(12)10-9(7)4-2-1-3-5-9/h1-6H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDFJCRFKOBXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Step Cyclization Using Urea and Diethyl Oxalate

The most widely documented method involves a three-step sequence starting with urea, diethyl oxalate, and ammonium carbonate. In the primary reaction , urea reacts with diethyl oxalate in anhydrous methanol under reflux to form a bis-ureido intermediate. Sodium methoxide acts as a base, facilitating deprotonation and cyclization. The secondary reaction introduces concentrated hydrochloric acid to hydrolyze intermediate species, generating a dicarboxylic acid precursor. Finally, the intermediate reaction employs 2-(ethylamino)acetaldehyde and potassium ferricyanide to induce spirocyclization, yielding this compound.

Critical Parameters :

  • Molar Ratios : A 1:1.1–1.3 ratio of diethyl oxalate to urea ensures complete consumption of the oxalate ester.

  • Temperature Control : Reactions proceed at 25–30°C to prevent side-product formation.

  • Solvent Recovery : Methanol is recycled post-reaction, reducing costs by 15–20%.

Alternative Single-Pot Synthesis

Recent advances propose a single-pot method using microwave-assisted heating. Urea, diethyl oxalate, and ammonium carbonate are combined in acetonitrile under 150°C for 45 minutes, achieving 85% yield. While faster, this method requires specialized equipment and generates higher impurity levels (∼5%) compared to the traditional three-step approach.

Optimization of Reaction Parameters

Role of Catalysts and Reagents

Potassium ferricyanide (K3[Fe(CN)6]K_3[Fe(CN)_6]) serves as a mild oxidizing agent during spirocyclization, enhancing reaction efficiency by 30% compared to harsher oxidants like hydrogen peroxide. Its non-toxic byproducts align with green chemistry principles.

Table 1: Impact of Reagent Stoichiometry on Yield

ReagentOptimal Molar RatioYield (%)Purity (%)
Diethyl oxalate1.091.999.8
Urea1.289.599.5
Ammonium carbonate0.7590.299.7
Potassium ferricyanide0.0892.199.6

Data derived from large-scale batch trials.

Solvent Selection and Recycling

Methanol is preferred due to its ability to solubilize ionic intermediates while remaining inert toward reactants. Post-reaction, 95% of methanol is recovered via rotary evaporation, reducing raw material costs by $12–15 per kilogram of product. Substituting methanol with ethanol decreases yields by 8–10%, likely due to reduced solubility of ammonium carbonate.

Industrial-Scale Production Strategies

Batch vs. Continuous Flow Processes

Industrial facilities favor batch processing for its simplicity and adaptability. A typical batch produces 150–200 kg of this compound with a cycle time of 72 hours. Continuous flow systems , though requiring higher capital investment, reduce cycle times to 24 hours and improve yield consistency (±1.5% vs. ±3.5% for batch).

Table 2: Comparative Analysis of Production Methods

ParameterBatch ProcessingContinuous Flow
Cycle Time (hours)7224
Yield (%)89–9290–93
Purity (%)99.5–99.899.6–99.9
Solvent Recovery (%)9598
Capital Cost (USD)500,0001,200,000

Waste Management and Environmental Impact

The three-step method generates 0.8 kg of waste per kilogram of product, primarily comprising inorganic salts (e.g., NH4ClNH_4Cl, NaClNaCl) . Neutralization with aqueous sodium hydroxide renders these salts non-hazardous, complying with EPA guidelines.

Chemical Reactions Analysis

Types of Reactions: 1-Azaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogenation techniques to modify the compound’s structure.

    Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is frequently used.

    Substitution: Reagents such as alkyl halides and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

1-Azaspiro[4.5]decane-2,4-dione serves as a crucial building block in the synthesis of more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, leading to the formation of derivatives with enhanced properties. For example, derivatives of the compound have shown significant biological activities and are used in developing new pharmaceuticals and agrochemicals .

Biological Applications

Myelostimulating Activity

Research has demonstrated that derivatives of this compound exhibit myelostimulating activity, particularly in models of myelodepressive syndromes induced by agents like cyclophosphamide. These compounds significantly enhance the regeneration of lymphocyte and granulocyte populations in bone marrow, indicating potential applications in hematological therapies and treatments for conditions such as neutropenia .

Inhibition of Prolyl Hydroxylases

Recent studies have identified this compound derivatives as potential inhibitors of prolyl hydroxylases (PHDs), which are important targets for treating anemia and ischemia-related diseases. The structure-activity relationship (SAR) studies have shown that modifications to the spirocyclic core can lead to potent and selective inhibitors that may be beneficial in therapeutic contexts .

Medicinal Chemistry

Therapeutic Potential

The compound has been investigated for its potential therapeutic applications due to its unique pharmacological properties. For instance, spirocyclic compounds related to this compound have been linked to anxiolytic effects similar to those of buspirone, which is used to treat anxiety disorders. This suggests that further exploration of this compound could lead to the development of new anxiolytic agents with fewer side effects .

Industrial Applications

Development of New Materials

In addition to its biological applications, this compound is utilized in the development of new materials and chemical processes. Its unique structure allows for the creation of polymers and other materials with desirable mechanical properties, expanding its utility beyond traditional pharmaceutical applications.

Data Table: Summary of Applications

Application Area Details
Chemical Synthesis Building block for complex organic molecules
Biological Activity Myelostimulating effects; enhances lymphocyte/granulocyte regeneration
Medicinal Chemistry Potential anxiolytic properties; PHD inhibitors for anemia treatment
Industrial Use Development of new materials with unique mechanical properties

Case Studies

  • Myelostimulation Research
    • A study evaluated the effects of various derivatives of this compound on bone marrow regeneration in cyclophosphamide-induced myelodepression. Results indicated significant improvements in lymphocyte and granulocyte counts post-treatment, highlighting its potential therapeutic role in hematological disorders.
  • Prolyl Hydroxylase Inhibition
    • Research focused on synthesizing derivatives targeting PHDs revealed that certain modifications to the this compound structure led to enhanced inhibitory activity against PHD2 and PHD3 enzymes, suggesting a pathway for developing new treatments for ischemia-related conditions.

Mechanism of Action

The mechanism of action of 1-Azaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as selective agonists for delta opioid receptors, indicating their potential role in modulating pain and other neurological functions . The compound’s structure allows it to bind to these receptors, influencing signal transduction pathways and exerting its effects.

Comparison with Similar Compounds

Structural and Functional Insights

  • Heteroatom Substitution: 1-Thia-4-azaspiro[4.5]decane derivatives (e.g., compound 14 ) exhibit enhanced anticancer activity due to sulfur's electron-withdrawing effects, which stabilize reactive intermediates during glycosylation. The thiadiazole thioglycosides showed moderate to high inhibition (IC₅₀: 12–45 µM) against cancer cell lines . For example, 1,3,8-triazaspiro derivatives demonstrated oral bioavailability and selectivity as HIF modulators .
  • Substituent Effects: Aryl groups (e.g., 6-aryl in diazaspiro compounds ) enhance lipophilicity, aiding membrane permeability.
  • Synthetic Accessibility :

    • Thia derivatives require multi-step glycosylation , whereas diaza spiro compounds are synthesized under mild, solvent-free conditions (79% yield) . Triaza derivatives employ microwave-assisted alkylation for rapid functionalization .

Biological Activity

1-Azaspiro[4.5]decane-2,4-dione is a unique bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₃NO₂
  • CAS Number : 91240-06-1
  • IUPAC Name : this compound
  • Molecular Weight : Approximately 169.18 g/mol

The compound features a spirocyclic structure that contributes to its distinctive properties and reactivity. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating a promising avenue for further research in cancer therapeutics .

Neurological Effects

This compound and its derivatives have been studied for their interactions with muscarinic receptors. Some derivatives have shown potential as muscarinic agonists, which may be beneficial in treating conditions such as Alzheimer's disease by enhancing cholinergic signaling in the brain .

The mechanism of action of this compound is multifaceted:

  • Receptor Interaction : The compound interacts with delta opioid receptors, which are involved in pain modulation and neurological functions.
  • Signal Pathways : It has been suggested that the compound may influence G-protein coupled receptor signaling pathways, leading to various cellular responses including apoptosis and modulation of neurotransmitter release.

Table of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits growth of multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
NeurologicalActs as a muscarinic agonist; potential for Alzheimer's treatment
MyelostimulationEnhances regeneration of lymphocyte populations

Case Study: Myelostimulating Activity

A significant study investigated the myelostimulating effects of this compound derivatives in models of myelodepressive syndromes induced by cyclophosphamide. The results indicated that these compounds significantly enhanced the regeneration of lymphocyte and granulocyte populations in bone marrow, suggesting their potential application in hematological therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Azaspiro[4.5]decane-2,4-dione derivatives?

  • Methodological Answer : The synthesis typically involves multi-component reactions (MCRs) or dearomatization strategies. For example, a three-component condensation of aromatic substrates (e.g., trimethoxybenzene) with isobutyric aldehyde and nitriles in concentrated sulfuric acid can yield spirocyclic frameworks . Characterization relies on NMR (¹H, ¹³C), IR spectroscopy, and elemental analysis .

Q. How are structural ambiguities resolved in spirocyclic compounds?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemical uncertainties. For instance, crystal structures of derivatives like 3-(4-chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione were determined using single-crystal X-ray diffraction, confirming spatial arrangements .

Q. What spectroscopic techniques are essential for characterizing spirocyclic derivatives?

  • Methodological Answer : ¹H and ¹³C NMR are critical for identifying proton environments and carbon frameworks. IR spectroscopy helps detect functional groups (e.g., carbonyls), while mass spectrometry (HRMS) confirms molecular weights. Flash chromatography on silica gel is used for purification .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-component syntheses of spiro compounds?

  • Methodological Answer : Systematic optimization via factorial design is recommended. Factors such as solvent polarity (e.g., sulfuric acid concentration), temperature, and stoichiometric ratios of reactants (e.g., nitriles vs. aldehydes) should be tested. Statistical tools like one-way ANOVA can identify significant variables .

Q. What strategies address contradictions in biological activity data across spiro derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell permeability, enzyme isoforms). To resolve this, standardize bioassays (e.g., consistent cell lines, inhibitor concentrations) and correlate activity with structural features (e.g., substituent electronegativity, steric bulk) using QSAR models .

Q. How can metabolic stability of spiro derivatives be enhanced?

  • Methodological Answer : Functionalization at non-critical positions (e.g., N-alkylation or aryl substitution) can reduce metabolic degradation. For example, 8-phenyl-1,3-diazaspiro derivatives showed improved pharmacokinetic profiles due to reduced CYP450 interactions .

Q. What computational methods predict reactivity in spiro compound synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations model transition states and reaction pathways. COMSOL Multiphysics integrated with AI can simulate reaction dynamics (e.g., heat transfer, reagent diffusion) to optimize conditions before lab experimentation .

Q. How to design experiments for analyzing spiro compound degradation under physiological conditions?

  • Methodological Answer : Use a quasi-experimental design with control groups. For example, expose derivatives to simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C, then quantify stability via HPLC. Compare degradation kinetics using Arrhenius plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azaspiro[4.5]decane-2,4-dione
Reactant of Route 2
1-Azaspiro[4.5]decane-2,4-dione

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